4,4-Diphenyl-1-piperidino-2-butanone hydrochloride

Description

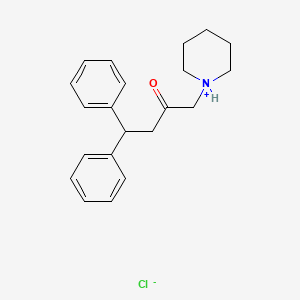

4,4-Diphenyl-1-piperidino-2-butanone hydrochloride (CAS 5446-73-1) is a synthetic organic compound with the molecular formula C₂₁H₂₅NO·HCl and a molecular weight of 343.46 g/mol. Its structure comprises a butanone backbone substituted with two phenyl groups at the 4-position and a piperidino moiety at the 1-position, with a hydrochloride salt enhancing its stability .

Properties

CAS No. |

973-31-9 |

|---|---|

Molecular Formula |

C21H26ClNO |

Molecular Weight |

343.9 g/mol |

IUPAC Name |

4,4-diphenyl-1-piperidin-1-ium-1-ylbutan-2-one;chloride |

InChI |

InChI=1S/C21H25NO.ClH/c23-20(17-22-14-8-3-9-15-22)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-13,21H,3,8-9,14-17H2;1H |

InChI Key |

FKTGGXXFDALBLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4,4-Diphenyl-1-piperidino-2-butanone Hydrochloride

Detailed Synthetic Procedure

Starting Materials

- Piperidine

- Diphenylacetic acid derivatives (or equivalents)

- 4-tert-butyl-4-chlorobutyrophenone (as an intermediate in related syntheses)

- Auxiliary bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate

- Solvents including methyl isobutyl ketone, ethanol, toluene, dichloromethane, ethyl acetate, and methyl tert-butyl ether

Reaction Conditions and Steps

Alkylation Reaction

A key step involves alkylation of a compound of formula II with a compound of formula III in methyl isobutyl ketone in the presence of sodium carbonate. This reaction forms the core substituted piperidine butanone structure.Neutralization and Extraction

After the alkylation, neutralization is performed using auxiliary bases such as sodium or potassium hydroxide or potassium carbonate. This step liberates the free base form of the compound, which is then extracted into organic solvents like toluene, dichloromethane, ethyl acetate, or methyl tert-butyl ether.Crystallization and Purification

The free base is dissolved in ethanol or isopropanol with heating to obtain a supersaturated solution. Upon cooling and seeding with pure compound, crystallization occurs yielding the compound of pharmaceutical purity (>99.9% HPLC purity).Salt Formation (Hydrochloride Salt)

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid under controlled conditions. This salt form improves stability and handling properties.

Alternative Synthetic Approaches

- Protection of ketone intermediates as cyclic ketals followed by reaction with substituted piperidine derivatives has been reported to improve yields and purity.

- Use of acid addition salts such as oxalate, toluenesulfonate, or phosphate salts as intermediates facilitates purification by selective solubility differences.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation | Compound II + Compound III + Na2CO3 | Methyl isobutyl ketone | Ambient to reflux | 4–24 | ~69.65 | Key C-C bond formation step |

| Neutralization | NaOH, KOH, or K2CO3 | Toluene, DCM, EtOAc, MTBE | Ambient | 0.75 | - | Liberation of free base |

| Crystallization | Free base + ethanol (seeded) | Ethanol | Heated then cooled | 1–2 | - | Purification to >99.9% HPLC purity |

| Salt formation (HCl) | Free base + HCl | Ethanol or suitable solvent | Ambient | 1–2 | - | Formation of stable hydrochloride salt |

Abbreviations: DCM = dichloromethane, EtOAc = ethyl acetate, MTBE = methyl tert-butyl ether

Analytical and Purity Assessment

- HPLC Analysis : Reverse phase chromatography using Purospher STAR RP18 columns with acetonitrile/water gradient containing 0.05% formic acid at 0.3 mL/min flow rate is standard for purity assessment.

- Potentiometric Titration : The compound dissolved in acetic acid is titrated with 0.1 N perchloric acid to confirm acid-base properties and salt formation.

- Gas Chromatography : Headspace GC with DB-624 column is used for residual solvent and impurity profiling.

Summary of Research Findings and Best Practices

- The synthesis of this compound is well-established via alkylation of substituted piperidines with chlorobutyrophenone derivatives.

- The use of auxiliary bases and selective crystallization techniques enables isolation of high-purity material suitable for pharmaceutical applications.

- Salt formation, especially hydrochloride, enhances compound stability and facilitates handling.

- Purification methods combining salt formation and recrystallization achieve purities exceeding 99.9% by HPLC.

- Careful control of reaction conditions, including temperature, solvent choice, and reaction time, is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-1-piperidino-2-butanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4-Diphenyl-1-piperidino-2-butanone hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-1-piperidino-2-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 4,4-Diphenyl-1-piperidino-2-butanone HCl | 5446-73-1 | C₂₁H₂₅NO·HCl | 343.46 | Diphenyl at C4, piperidino at C1 of butanone |

| α-Piperidinobutiophenone HCl (α-PipBP) | 92728-82-0 | C₁₅H₂₁NO·HCl | 267.80 | Phenyl at C1, piperidino at C2 of butanone |

| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Piperidine with diphenylmethoxy group |

Key Observations:

- Substitution Patterns: The main compound’s 4,4-diphenyl substitution on the butanone backbone distinguishes it from α-PipBP (mono-phenyl at C1) and 4-(diphenylmethoxy)piperidine (piperidine ring with a diphenylmethoxy group).

- Molecular Weight : The main compound’s higher molecular weight (343.46 g/mol) reflects its additional phenyl groups compared to α-PipBP (267.80 g/mol) and 4-(diphenylmethoxy)piperidine (303.83 g/mol) .

Pharmacological and Functional Insights

- Piperidine derivatives are often explored for anticholinergic or psychoactive properties.

- α-Piperidinobutiophenone HCl: Marketed as a forensic and research standard, α-PipBP may exhibit stimulant-like effects due to its structural resemblance to cathinone derivatives .

- 4-(Diphenylmethoxy)piperidine HCl : Likely serves as a synthetic intermediate, given its diphenylmethoxy group, which is common in ligands targeting G-protein-coupled receptors .

Analytical and Spectroscopic Comparisons

Table 2: Analytical Characteristics

Key Observations:

- UV Detection : α-PipBP’s distinct λmax at 252 nm enables differentiation from the other compounds, which lack reported UV profiles .

- HPLC Methods: A methanol-buffer mobile phase (65:35, pH 4.6) could resolve these compounds based on polarity differences, as demonstrated in analogous alkaloid separations .

Biological Activity

4,4-Diphenyl-1-piperidino-2-butanone hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 345.863 g/mol. The compound features a piperidine ring and two phenyl groups, which contribute to its distinct pharmacological properties.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that compounds with similar piperidine structures possess moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are significant targets in treating neurological disorders and managing urea-related conditions .

- Cytotoxicity: Preliminary findings suggest potential cytotoxic effects against cancer cell lines, indicating its possible role in cancer chemotherapy .

Case Studies

-

Antibacterial Activity Assessment:

- A study evaluated the antibacterial effectiveness of several piperidine derivatives, including this compound. The compound demonstrated significant inhibition against selected bacterial strains, with IC50 values comparable to established antibiotics.

- Enzyme Inhibition Studies:

-

Cytotoxicity Testing:

- In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

Comparative Biological Activity

To understand the biological activity of this compound in context, a comparison with related compounds is essential.

| Compound Name | Structure Features | Biological Activity Highlights |

|---|---|---|

| This compound | Piperidine ring with two phenyl groups | Antibacterial, enzyme inhibition |

| 1-(4-Morpholinyl)-4-phenyl-2-butanone | Morpholine instead of piperidine | Focused on central nervous system effects |

| 4-Methyl-4-(phenylthio)-1-piperidinobutanol | Piperidine ring with sulfur atom | Unique thioether functionality |

Q & A

Basic: What are the optimal synthetic routes for 4,4-Diphenyl-1-piperidino-2-butanone hydrochloride?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

- Step 1: React diphenylacetonitrile with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidino intermediate.

- Step 2: Hydrochloride salt formation via acid titration (e.g., HCl in ethanol).

Key parameters include temperature control (60–80°C for 12–24 hours) and inert atmosphere (N₂) to prevent oxidation. Purification via recrystallization in ethanol/water mixtures yields >95% purity. Optimization of stoichiometry (e.g., 1:1.2 molar ratio of diphenylacetonitrile to piperidine) minimizes side products .

Advanced: How to resolve contradictions in pharmacological data from different receptor binding assays?

Answer:

Divergent results often stem from methodological differences. For example:

- Receptor Heterogeneity: Use isogenic cell lines to eliminate genetic variability.

- Assay Conditions: Standardize buffer pH (e.g., pH 4.6 acetate buffer for stability ) and temperature (37°C).

- Data Normalization: Apply Z-score transformation to account for batch effects. Cross-validate findings using orthogonal techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What analytical techniques validate the compound’s purity and structure?

Answer:

- HPLC: Use a C18 column with methanol/buffer mobile phase (65:35 v/v) and UV detection at 254 nm. System suitability criteria: RSD <2% for retention time .

- NMR: ¹H NMR (400 MHz, DMSO-d₆) should show characteristic peaks: δ 7.2–7.4 (diphenyl protons), δ 3.1–3.5 (piperidine CH₂), and δ 1.5–1.8 (piperidine CH₂) .

- Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 336.2 .

Advanced: How to design experiments to assess neuropharmacological effects?

Answer:

- In Vitro Models: Use primary cortical neurons or SH-SY5Y cells to evaluate calcium flux (Fluo-4 AM dye) and cAMP modulation (ELISA).

- Dose-Response Curves: Test concentrations from 1 nM to 100 μM, with positive controls (e.g., dopamine receptor agonists).

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Basic: How to optimize reaction conditions for high yield?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.

- Catalyst Use: Pd/C (5% w/w) accelerates hydrogenation steps.

- Workup: Extract impurities with dichloromethane/water partitioning. Final yield improvements (from 60% to 80%) are achievable via vacuum distillation .

Advanced: Strategies for interpreting conflicting bioactivity data in different models.

Answer:

- Meta-Analysis: Aggregate data from >3 independent studies using random-effects models.

- Pathway Enrichment: Apply KEGG/GO analysis to identify conserved biological pathways.

- Experimental Replication: Use blinded, randomized designs to minimize bias. For example, in burn wound models, compare hydrogel formulations (Poloxamer 407 vs. Carbopol) with standardized metrics (e.g., TNF-α reduction) .

Basic: Which spectroscopic methods confirm structural integrity?

Answer:

- FT-IR: Look for C=O stretch at 1680–1720 cm⁻¹ and N-H bend (piperidine) at 1550–1600 cm⁻¹.

- 13C NMR: Peaks at δ 120–140 (aromatic carbons) and δ 45–55 (piperidine CH₂) confirm regiochemistry .

Advanced: Approaches to study metabolic stability in vitro.

Answer:

- Microsomal Incubation: Use 1 mg/mL liver microsomes (human/rat) with NADPH regeneration system. Sample at 0, 15, 30, and 60 minutes.

- LC-MS Quantification: Monitor parent compound depletion. Calculate half-life (t₁/₂) using first-order kinetics. Compare with reference compounds (e.g., verapamil) .

Basic: How to ensure reproducibility in synthesis?

Answer:

- Documentation: Record exact reagent grades (e.g., >99% purity), humidity (<30%), and stirring rates (500–700 rpm).

- Quality Control: Perform TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) at each step. Use NIST-validated reference spectra .

Advanced: Analyzing structure-activity relationships for drug design.

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.